molecular formula C7H8ClN3 B1378775 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride CAS No. 1461713-44-9

4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride

Cat. No.: B1378775
CAS No.: 1461713-44-9
M. Wt: 169.61 g/mol
InChI Key: MYRNHCHZFIXKHD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl and a molecular weight of 169.61 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of an aminomethyl group at the 4-position and a carbonitrile group at the 2-position of the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride typically involves the reaction of 4-(aminomethyl)pyridine with cyanogen bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid . The reaction can be represented as follows:

4-(Aminomethyl)pyridine+Cyanogen bromide4-(Aminomethyl)pyridine-2-carbonitrile+HBr\text{4-(Aminomethyl)pyridine} + \text{Cyanogen bromide} \rightarrow \text{4-(Aminomethyl)pyridine-2-carbonitrile} + \text{HBr} 4-(Aminomethyl)pyridine+Cyanogen bromide→4-(Aminomethyl)pyridine-2-carbonitrile+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of pyridine-2-carbonitrile oxides.

    Reduction: Formation of 4-(aminomethyl)pyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The carbonitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)pyridine
  • 2-Aminomethylpyridine
  • 4-(Hydroxymethyl)pyridine-2-carbonitrile

Uniqueness

4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride is unique due to the presence of both an aminomethyl and a carbonitrile group on the pyridine ring.

Properties

IUPAC Name

4-(aminomethyl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRNHCHZFIXKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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